Analytical Sensitivity: LLOQ Comparison for LC-MS/MS Quantification in Human Plasma
In a validated LC-MS/MS method for simultaneous determination of triazolam and its metabolites in human plasma, the lower limit of quantification (LLOQ) for 4-hydroxytriazolam was 0.1 ng/mL, compared to 0.05 ng/mL for the parent drug triazolam [1]. This two-fold difference in LLOQ establishes distinct analytical sensitivity requirements for accurate quantification.
| Evidence Dimension | Lower Limit of Quantification (LLOQ) in LC-MS/MS |
|---|---|
| Target Compound Data | 0.1 ng/mL |
| Comparator Or Baseline | Triazolam: 0.05 ng/mL |
| Quantified Difference | 2.0-fold higher LLOQ (100% increase) |
| Conditions | Human plasma; LC-MS/MS with ESI positive ion mode; MRM transitions m/z 359.0→111.2 for 4-OHTRZ, m/z 343.1→308.3 for triazolam |
Why This Matters
This quantitative difference mandates distinct calibration ranges and method validation parameters, preventing direct substitution of triazolam standards for metabolite quantification in pharmacokinetic or forensic studies.
- [1] Pan RN, Hsiong CH, Huang PW, Tsai WS, Li WY, Pao LH. Simultaneous determination of triazolam and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2008;872(1-2):58-62. View Source
